Tetraethyl methylenediphosphonate

Catalog No.
S748991
CAS No.
1660-94-2
M.F
C9H22O6P2
M. Wt
288.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethyl methylenediphosphonate

CAS Number

1660-94-2

Product Name

Tetraethyl methylenediphosphonate

IUPAC Name

1-[diethoxyphosphorylmethyl(ethoxy)phosphoryl]oxyethane

Molecular Formula

C9H22O6P2

Molecular Weight

288.21 g/mol

InChI

InChI=1S/C9H22O6P2/c1-5-12-16(10,13-6-2)9-17(11,14-7-3)15-8-4/h5-9H2,1-4H3

InChI Key

STJWVOQLJPNAQL-UHFFFAOYSA-N

SMILES

CCOP(=O)(CP(=O)(OCC)OCC)OCC

Synonyms

P,P’-Methylenebisphosphonic Acid P,P,P’,P’-Tetraethyl Ester; Methylenebisphosphonic Acid Tetraethyl Ester; Bis(diethylphosphono)methane; Methylenebis(diethoxyphosphine oxide); Methylenebis(diethyl phosphonate); Methylenebis(phosphonic acid) tetraethy

Canonical SMILES

CCOP(=O)(CP(=O)(OCC)OCC)OCC

Synthesis of Bisphosphonate Derivatives:

Tetraethyl methylenediphosphonate serves as a crucial building block for the synthesis of bisphosphonate derivatives, a class of molecules known for their potential in treating various diseases, including:

  • Cancer: Bisphosphonates can inhibit bone resorption, a process by which tumors can spread and weaken bones. Studies have explored their use in treating various cancers, including breast, prostate, and multiple myeloma [].
  • Schistosomiasis: This parasitic disease affects millions worldwide. Research suggests that bisphosphonates derived from tetraethyl methylenediphosphonate might possess anti-schistosomal activity [].

Synthesis of Other Bioactive Molecules:

Beyond bisphosphonates, tetraethyl methylenediphosphonate finds application in the synthesis of other research-relevant molecules, including:

  • Dual Substrate-Site Inhibitors: These molecules target specific enzymes involved in bacterial metabolic pathways, offering potential avenues for developing novel antibiotics [].
  • Unnatural Alpha-Amino Acid Derivatives: These modified amino acids can be incorporated into peptides and proteins, allowing researchers to study their potential therapeutic applications [].
  • Lycopene: This carotenoid, known for its antioxidant properties, can be synthesized using tetraethyl methylenediphosphonate through the Wittig-Horner reaction [].

Precursor for Dendritic Polyglycerol Anions:

Tetraethyl methylenediphosphonate can be converted into dendritic polyglycerol anions, which are branched, star-shaped molecules with unique properties. These structures hold potential applications in various fields, including drug delivery and material science [].

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1660-94-2

Wikipedia

Tetraethyl methylenediphosphonate

General Manufacturing Information

Phosphonic acid, P,P'-methylenebis-, P,P,P',P'-tetraethyl ester: INACTIVE

Dates

Modify: 2023-08-15

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